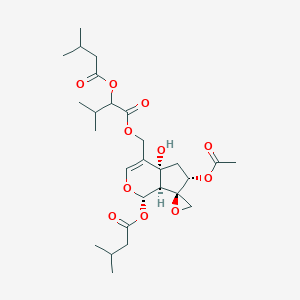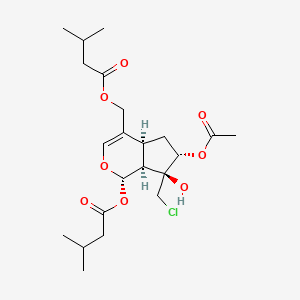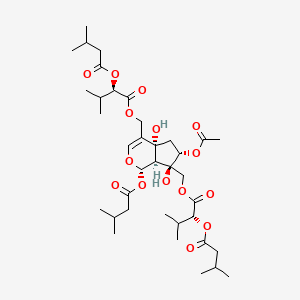
5-fluoro PB-22 8-hydroxyisoquinoline isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetic. 5-fluoro PB-22 8-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having the quinoline group replaced with an isoquinoline group attached at its eight position. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Analytical Differentiation and Identification
- Differentiation of Isomers : 5-fluoro PB-22 and its isomers, like the 8-hydroxyisoquinoline variant, are of interest in forensic science due to challenges in differentiating regioisomers of synthetic cannabinoids. Techniques such as gas chromatography–electron ionization-mass spectrometry (GC–EI-MS), liquid chromatography (LC)–tandem mass spectrometry, and collision-induced dissociation have been used to differentiate these isomers, including the analytical properties and methods of differentiation (Kohyama et al., 2016).
- Identification of Isomers : Efforts to separate and identify isomers of 5F-PB-22, including 5-fluoro PB-22 8-hydroxyisoquinoline isomer, have utilized techniques like gas chromatography-mass spectrometry and 1H and 13C nuclear magnetic resonance spectroscopy. These methodologies aid forensic labs in identifying specific isomers in seized materials (Tang et al., 2017).
Metabolism and Pharmacokinetics Studies
- Metabolism Studies : Research into the metabolism of synthetic cannabinoids like PB-22 and 5F-PB-22 (which includes the 5-fluoro PB-22 8-hydroxyisoquinoline isomer) by human hepatocytes has been instrumental in understanding their pharmacokinetics. These studies have implications for drug testing and understanding the pharmacodynamic and toxicological properties of these substances (Wohlfarth et al., 2014).
Optical and Fluorescence Studies
- Fluorescence and Photophysics : Research on 8-hydroxyquinoline and its derivatives, including fluorine-substituted variants, has focused on their optical and fluorescence properties. For instance, studies have explored the fluorescence properties of metal complexes with 8-hydroxyquinoline derivatives, which are promising for applications like organic light-emitting diodes and as chemosensors for metal ions (Liang et al., 2015).
Molecular Structure and Crystallography
- Molecular Structure Analysis : Investigations into the molecular structures of fluorine-substituted isoquinoline derivatives, such as those containing the 8-hydroxyisoquinoline scaffold, have been carried out. These studies utilize techniques like X-ray crystallography to understand the molecular and supramolecular characteristics, which are valuable in designing anticancer drugs (Moreno-Fuquen et al., 2017).
Drug Delivery and Biomedical Applications
- Drug Delivery Systems : Research has been conducted on 8-hydroxyquinoline functionalized covalent organic frameworks (COFs) for potential drug delivery applications. These studies focus on the synthesis, biocompatibility, and drug release profiles, aiming to develop more efficient and targeted drug delivery systems (Jia et al., 2020).
Propriétés
Nom du produit |
5-fluoro PB-22 8-hydroxyisoquinoline isomer |
|---|---|
Formule moléculaire |
C23H21FN2O2 |
Poids moléculaire |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(18-8-2-3-9-21(18)26)23(27)28-22-10-6-7-17-11-13-25-15-19(17)22/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |
Clé InChI |
FHGAUDJAEICVMC-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=NC=C2)C2=CC=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
Synonymes |
isoquinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






